molecular formula C13H15NO4 B1309493 methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate CAS No. 32045-07-1

methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

Cat. No. B1309493
CAS RN: 32045-07-1
M. Wt: 249.26 g/mol
InChI Key: RINMKDRQCGQUQJ-UHFFFAOYSA-N
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Description

“Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.26 . This compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO4/c1-15-10-5-7-4-9 (12 (14)17-3)13-8 (7)6-11 (10)16-2/h4-6,13H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a melting point range of 164-166°C . It is typically stored at room temperature .

Scientific Research Applications

Methyl 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylate: A Comprehensive Analysis of Scientific Research Applications:

Pharmaceutical Synthesis

This compound is a valuable precursor in the synthesis of various pharmaceuticals. Its structure is conducive to forming the backbone of several therapeutic agents. For example, indole derivatives are known to be used in the biosynthesis of inhibitors of protein kinases , which are crucial in regulating cellular activities.

Organic Synthesis

In organic chemistry, this compound can be used for metal-free Friedel-Crafts alkylation , a reaction that forms carbon-carbon bonds in aromatic compounds. This is essential for constructing complex organic molecules.

Material Science

The methyl indole carboxylate can serve as a starting material for the preparation of diphenylsulfonium ylides from Martin’s sulfurane . These ylides are useful intermediates in material science for creating polymers and other advanced materials.

Catalysis

It may also find application in cross dehydrogenative coupling reactions , which are pivotal in forming bonds between two different molecules without the need for pre-functionalization, thus streamlining synthetic pathways.

Biomedical Research

Indole derivatives have shown potential in biomedical research, particularly in antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . The specific compound could be investigated for similar bioactivities.

Natural Product Synthesis

The compound is potentially useful in the total synthesis of natural products such as alkaloids. For instance, indole carboxylic acids have been used as reactants for synthesizing renieramycin G analogs , which are part of a class of compounds with anticancer properties.

Agrochemistry

Lastly, indoles are known to be precursors for phytoalexins , which are antimicrobial substances produced by plants. The methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate could be explored for its utility in developing plant protectants or growth regulators.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 5,6-dimethoxy-1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-14-9-7-12(17-3)11(16-2)6-8(9)5-10(14)13(15)18-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINMKDRQCGQUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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